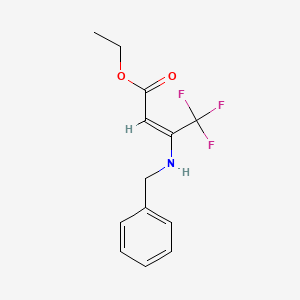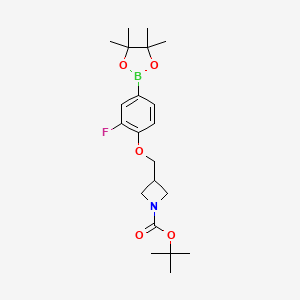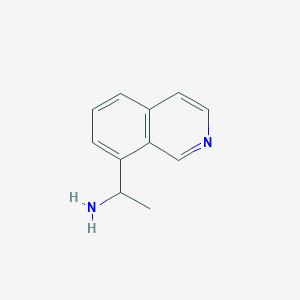
1-(Isoquinolin-8-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-8-yl)ethan-1-amin ist eine organische Verbindung mit der Summenformel C11H12N2. Sie gehört zur Klasse der Isochinolinderivate, die aromatische polycyclische Verbindungen sind, die einen Isochinolin-Rest enthalten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Isoquinolin-8-yl)ethan-1-amin kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von Isochinolin mit Ethylamin unter bestimmten Bedingungen. Eine andere Methode umfasst die übergangsmetallfreie Synthese von 4-Aminoisoquinolin-1(2H)-onen über eine Tandemreaktion von Arynen und Oxazolen . Dieser Prozess beinhaltet eine Diels-Alder-Reaktion, gefolgt von Dehydrierung, Aromatisierung und Tautomerisierung, um die gewünschte Verbindung in mittleren bis guten Ausbeuten zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 1-(Isoquinolin-8-yl)ethan-1-amin beinhaltet in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Details der industriellen Produktionsmethoden sind oft proprietär und können zwischen den Herstellern variieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(Isoquinolin-8-yl)ethan-1-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden basierend auf dem gewünschten Produkt optimiert.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Isochinolin- und Amin-Derivate, die in verschiedenen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-8-yl)ethan-1-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden Forschungen betrieben, um sein Potenzial als pharmazeutisches Zwischenprodukt bei der Arzneimittelentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 1-(Isoquinolin-8-yl)ethan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-8-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylamine under specific conditions. Another method includes the transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles . This process involves a Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization to produce the desired compound in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Isoquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various isoquinoline and amine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-8-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(Isoquinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Isoquinolin-5-yl)ethan-1-amin: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber in der Position des Isochinolin-Rests.
8-Isoquinolinethanamin, α-methyl-: Eine weitere verwandte Verbindung mit einem anderen Substitutionsschema am Isochinolinring
Einzigartigkeit
1-(Isoquinolin-8-yl)ethan-1-amin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen
Eigenschaften
IUPAC Name |
1-isoquinolin-8-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBYEYMHRDJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
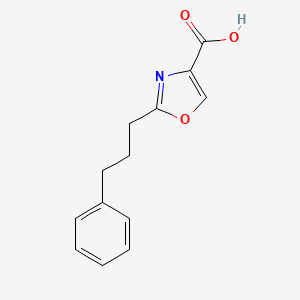
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

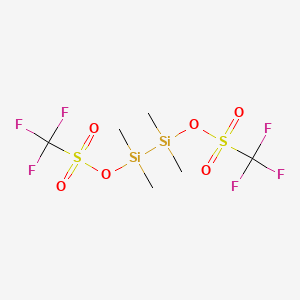
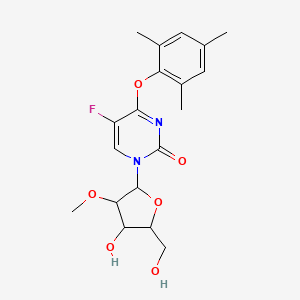

ammonium chloride](/img/structure/B12078811.png)
